![molecular formula C25H21N B14665819 N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline CAS No. 38801-65-9](/img/structure/B14665819.png)
N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including organic chemistry, materials science, and photophysics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline typically involves the reaction of pyrene-1-carbaldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization from solvents like ethyl acetate and diethyl ether .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline exerts its effects is primarily through its interaction with molecular targets via π-π stacking and hydrophobic interactions. The pyrene moiety allows for strong π-π interactions with aromatic systems, while the dimethylaniline group can engage in hydrogen bonding and other non-covalent interactions. These properties make it an effective probe in various biochemical and biophysical studies .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(pyren-1-yl)aniline
- N,N-Diphenyl-4-(pyren-1-yl)aniline
- N,N-Dimethyl-4-(pyridin-2-yl)aniline
Uniqueness
N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline is unique due to its specific structural configuration, which combines the fluorescence properties of pyrene with the electron-donating characteristics of dimethylaniline. This combination enhances its utility in various applications, particularly in the fields of fluorescence spectroscopy and optoelectronics .
Properties
CAS No. |
38801-65-9 |
|---|---|
Molecular Formula |
C25H21N |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pyren-1-ylmethyl)aniline |
InChI |
InChI=1S/C25H21N/c1-26(2)22-13-6-17(7-14-22)16-21-11-10-20-9-8-18-4-3-5-19-12-15-23(21)25(20)24(18)19/h3-15H,16H2,1-2H3 |
InChI Key |
ZYUBOOBDWFIJJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)

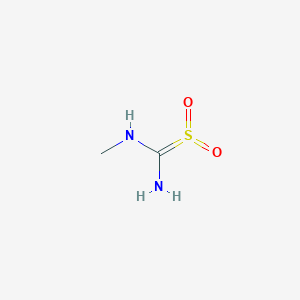
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
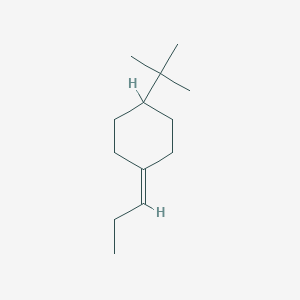
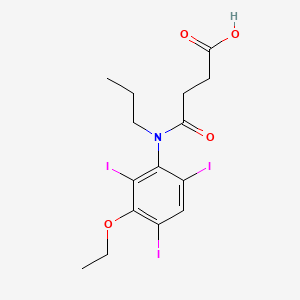
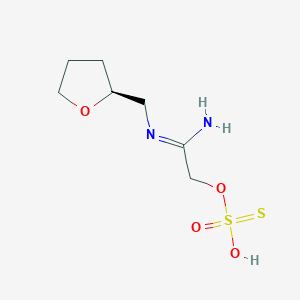
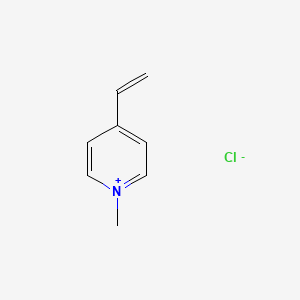
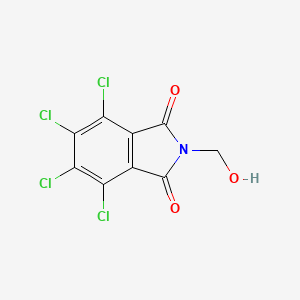

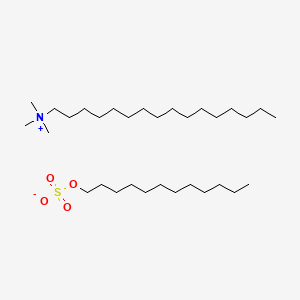
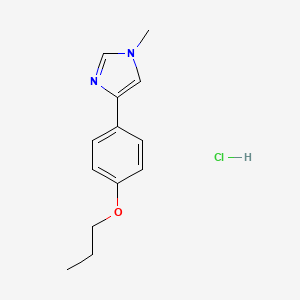
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
